N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-3-5-14(12-13)27(25,26)23-9-11-24-10-8-22-16(24)15-6-1-2-7-21-15/h1-8,10,12,23H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUTYNQAKRQJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring , an imidazole ring , and a trifluoromethyl group attached to a benzenesulfonamide structure . These structural components contribute to its unique pharmacological properties.
The mechanism of action for this compound involves:
- Molecular Interactions : The pyridine and imidazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, which may alter their activity.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and reach intracellular targets.
Antiparasitic Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antiparasitic activities. For instance, a study evaluated 2-(trifluoromethyl)-1H-benzimidazole derivatives against various protozoan parasites, revealing nanomolar activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . Although specific data on the target compound is limited, the structural similarities suggest potential efficacy against similar targets.
Antimicrobial Activity
Sulfonamide derivatives have been noted for their broad-spectrum antimicrobial properties. A study indicated that certain benzenesulfonamide derivatives could act as effective inhibitors against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also possess antimicrobial properties.
Study 1: Antiparasitic Efficacy
A series of studies on related compounds demonstrated their effectiveness against Trichinella spiralis. Compounds with similar structural features showed promising in vitro and in vivo results, indicating potential therapeutic applications for parasitic infections .
Study 2: Cardiovascular Effects
Research on sulfonamide derivatives has highlighted their role in cardiovascular health. For instance, certain compounds have been shown to influence perfusion pressure in isolated rat heart models, indicating potential as therapeutic agents for heart-related conditions . Although direct studies on the target compound are scarce, its structural analogs suggest similar effects.
Data Table: Biological Activity Comparison
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that a related compound displayed an IC50 value of 5.71 μM against breast cancer cells (MCF-7), indicating potent anticancer activity . The presence of the trifluoromethyl group is believed to enhance the compound's interaction with cellular targets.
Antimicrobial Properties
Compounds containing imidazole and pyridine rings have been reported to possess antimicrobial activities. Research has shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For example, a related imidazole derivative exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The sulfonamide moiety in this compound is known for its anti-inflammatory properties. Studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo models. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that further exploration into its mechanism could lead to novel cancer therapies .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial properties of the compound were evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 25 to 50 µg/mL. These findings support the potential use of this compound as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridinyl-Imidazole Motifs
- N-[(1S)-1-(4-benzyl-1H-imidazol-2-yl)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}ethyl]-3-(trifluoromethyl)benzenesulfonamide (C28H25F3N4O5S2) Key Differences: Replaces the pyridin-2-yl group with a 4-benzyl-imidazole moiety and introduces an isothiazolidinone ring. Impact: The benzyl group may enhance hydrophobic interactions, while the isothiazolidinone could confer conformational rigidity. The trifluoromethylbenzenesulfonamide moiety is retained, suggesting shared electronic properties .
- Ponatinib Derivatives (e.g., 17 and 18 in ) Key Differences: Feature imidazo[1,2-a]pyridine cores with ethynyl linkers and substituted amines (e.g., dimethylamino or pyrrolidinyl) on the imidazole.
Sulfonamide-Based Compounds
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Key Differences: Incorporates a chromenone-pyrazolopyrimidine scaffold instead of pyridinyl-imidazole. Impact: The chromenone system may enable intercalation or kinase inhibition, while the isopropyl sulfonamide group alters steric bulk compared to the trifluoromethyl group in the target compound .
Heterocyclic Linkers and Substituents
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3 in )
- 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d in ) Key Differences: Substitutes sulfonamide with benzamide and adds a urea-functionalized ethyl chain.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pyridinyl vs.
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~10) than carboxamides (pKa ~15), which may improve solubility and target interactions in physiological conditions .
- Trifluoromethyl vs. Perfluoroalkyl : The trifluoromethyl group balances lipophilicity and metabolic stability, whereas bulkier perfluoroalkyl chains () may hinder membrane permeability .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Stepwise Assembly of Functional Groups
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically follows a modular approach, involving three primary stages:
- Preparation of the imidazole-pyridine intermediate
- Sulfonamide bond formation
- Functionalization with the trifluoromethyl group
Synthesis of 2-(Pyridin-2-yl)-1H-imidazole
The imidazole ring is constructed via cyclocondensation of pyridine-2-carboxaldehyde with ammonium acetate and an α-amino ketone. For example, reaction of pyridine-2-carboxaldehyde with glyoxal and ammonium acetate in ethanol at 80°C yields 2-(pyridin-2-yl)-1H-imidazole. This intermediate is critical for subsequent alkylation steps.
Key reaction conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–100°C
- Catalyst: None required (autocatalytic)
Alkylation with Ethylene Diamine Derivatives
The ethyl spacer is introduced by reacting 2-(pyridin-2-yl)-1H-imidazole with 1,2-dibromoethane or 2-chloroethylamine hydrochloride. For instance, treatment with 2-chloroethylamine hydrochloride in DMF at 60°C for 12 hours produces 1-(2-aminoethyl)-2-(pyridin-2-yl)-1H-imidazole.
Optimization notes :
- Excess alkylating agent (1.5–2.0 equivalents) improves yield (75–82%).
- Side reactions (e.g., over-alkylation) are minimized using DMF as a polar aprotic solvent.
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
The final step involves reacting the amine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride. This is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) to scavenge HCl.
Representative procedure :
- Dissolve 1-(2-aminoethyl)-2-(pyridin-2-yl)-1H-imidazole (1.0 eq) in anhydrous THF.
- Add TEA (2.5 eq) dropwise under nitrogen.
- Introduce 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 eq) at 0°C.
- Warm to room temperature and stir for 6–8 hours.
Alternative One-Pot Strategies
Recent patents describe a streamlined one-pot synthesis to reduce purification steps. For example, simultaneous alkylation and sulfonylation in DMF using potassium carbonate as a base achieves a 65% yield. However, this method risks forming sulfonate esters as byproducts.
Comparative analysis :
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise | 74 | 98 | High purity |
| One-pot | 65 | 91 | Reduced steps |
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity with a retention time of 6.8 minutes.
Applications and Derivatives
The trifluoromethyl group enhances metabolic stability, making this compound a candidate for kinase inhibition. Derivatives with modified sulfonamide groups exhibit IC50 values of 12–450 nM against IKK2.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a pyridyl-imidazole ethylamine precursor under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Heterocycle formation : Constructing the imidazole ring via cyclization of α-amino ketones with ammonium acetate, followed by alkylation to introduce the ethyl linker .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) to achieve >95% purity . Key optimizations include temperature control (<0°C during sulfonylation to prevent side reactions) and catalytic use of DMAP to accelerate coupling efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy : H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in F NMR) and imidazole protons (δ 7.2-8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H] peak matching theoretical mass) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect impurities like unreacted sulfonyl chloride or byproducts .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Unreacted intermediates : Residual pyridyl-imidazole ethylamine or sulfonyl chloride due to incomplete coupling. Mitigation: Prolong reaction time or use excess sulfonyl chloride (1.2 equiv) .
- Solvent adducts : Traces of DMF or THF in the final product. Mitigation: Rigorous drying under vacuum or azeotropic distillation with toluene .
- Oxidative byproducts : Degradation of the imidazole ring under acidic conditions. Mitigation: Use inert atmospheres (N) and avoid strong acids during workup .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl and imidazole moieties in biological activity?
- Analog synthesis : Replace the trifluoromethyl group with -CFH, -CH, or halogens to assess hydrophobicity/electronic effects. Similarly, modify the imidazole ring (e.g., 2-pyridyl to 4-pyridyl) .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Assay standardization : Validate results using orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives from off-target effects .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., sulfonamide derivatives in PubChem) to identify trends in potency and selectivity .
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as trifluoromethyl groups may exhibit pH-dependent solubility .
Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed during structural determination?
- Crystal growth : Use vapor diffusion (hanging drop method) with PEG 3350 as a precipitant and 10% DMSO as an additive to improve crystal lattice formation .
- Data collection : Employ synchrotron radiation (λ = 0.9 Å) for weakly diffracting crystals and SHELXL for refinement, leveraging its robustness with high R data .
- Disorder modeling : Use PART instructions in SHELXL to account for flexible regions (e.g., ethyl linker) and apply anisotropic displacement parameters .
Q. What computational methods are recommended for predicting metabolic stability and toxicity profiles?
- In silico tools : SwissADME for predicting CYP450 metabolism sites and ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation of the imidazole ring) using GLORYx or similar platforms .
- DMPK studies : Combine molecular dynamics (GROMACS) to assess membrane permeability and PAMPA assays for in vitro validation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
